molecular formula C8H11BrN2 B1380824 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine CAS No. 1373223-55-2

3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine

カタログ番号: B1380824
CAS番号: 1373223-55-2
分子量: 215.09 g/mol
InChIキー: OPRWCYVUVUXVOG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Context of Azepine-Based Heterocyclic Compounds

The development of azepine-based heterocyclic compounds has its roots in early twentieth-century organic chemistry, when researchers began exploring seven-membered nitrogen-containing ring systems as alternatives to more common five- and six-membered heterocycles. Azepines, characterized as seven-membered heterocyclic compounds containing a nitrogen atom, have been recognized for their unique conformational properties and biological significance. The foundational work on azepine chemistry established that these compounds exist in non-planar chair and boat conformations due to instability in the planar form, with four distinct tautomeric forms identified: 1H-azepine, 2H-azepine, 3H-azepine, and 4H-azepine.

Historical synthesis methods for azepines have evolved significantly over the past fifty years, with most mechanisms involving ring expansion of either five or six-membered compounds using various methods such as thermal, photochemical, and microwave irradiation approaches. The most common synthetic method for azepines involves the insertion of a stabilized singlet nitrene into a benzene ring through a concerted cycloaddition reaction. These early methodological developments laid the groundwork for more sophisticated synthetic strategies that would eventually lead to the creation of complex fused azepine systems.

The recognition of azepine derivatives in numerous bioactive natural products and compounds of pharmaceutical interest has driven continued research in this field. The ubiquity of these structural units in various biologically relevant compounds, particularly alkaloids, has made the development of new stereoselective strategies to access polycyclic substituted azepines highly desirable for medicinal chemistry applications. This historical progression demonstrates the evolution from simple azepine synthesis to the sophisticated heterocyclic systems that characterize modern drug discovery efforts.

Structural Significance of Pyrazolo-Azepine Hybrid Systems

Pyrazolo-azepine hybrid systems represent a sophisticated fusion of two important heterocyclic frameworks, combining the pharmacological properties of pyrazole rings with the conformational flexibility of seven-membered azepine structures. The pyrazolo[1,5-a]azepine framework specifically demonstrates remarkable structural versatility, as evidenced by the development of efficient synthetic methodologies for fused azepine derivatives. The structural significance of these hybrid systems lies in their ability to provide rigid, planar nitrogen-heterocyclic scaffolds that permit structural modifications throughout their periphery.

The bicyclic nature of pyrazolo-azepine systems creates unique spatial arrangements that can interact with biological targets through multiple binding modes. Research has demonstrated that these fused ring systems can undergo various chemical transformations, including aromatization, pericyclic reactions, cycloaddition reactions, and reactions with metal carbonyl complexes. The structural complexity achieved through this fusion provides medicinal chemists with enhanced opportunities for fine-tuning molecular properties such as solubility, metabolic stability, and target selectivity.

Mechanistic studies of pyrazolo-azepine formation have revealed sophisticated synthetic pathways, including sequential intramolecular rhodium-catalyzed cyclopropanation followed by 1-aza-Cope rearrangement. These mechanistic insights demonstrate the stereospecific nature of each transformation step, allowing for highly diastereoselective processes that lead to fused 2,5-dihydro azepines in good to excellent yields. The structural significance extends beyond synthetic accessibility to encompass the unique three-dimensional arrangements that these hybrid systems adopt, creating novel binding surfaces for biological target interaction.

Structural Feature Significance Reference
Fused bicyclic framework Enhanced rigidity and planarity
Seven-membered azepine ring Conformational flexibility
Pyrazole nitrogen positioning Multiple hydrogen bonding opportunities
Tetrahydro configuration Increased stability and reactivity control

Role of Bromine Substitution in Bioactive Molecule Design

Bromine substitution plays a crucial role in bioactive molecule design, particularly in the context of heterocyclic compounds like this compound. The strategic incorporation of bromine atoms into organic scaffolds has been extensively studied in natural product biosynthesis and pharmaceutical development. Halogenation, including bromination, can be of critical importance to the bioactivities of natural products, affecting both their activities in native physiological contexts and their attractiveness as pharmaceutical candidates.

The presence of a bromine atom at the third position of the pyrazolo-azepine framework significantly influences the compound's electronic properties and reactivity profile. Bromine substitution can enhance molecular interactions through halogen bonding, a non-covalent interaction that has gained recognition as an important design element in medicinal chemistry. The size and electronegativity of bromine create unique binding opportunities that can improve selectivity and potency when interacting with biological targets.

Enzymatic halogenation reactions in nature demonstrate the sophisticated control that organisms exert over bromination processes, with flavin-dependent halogenases catalyzing regiospecific bromination of aromatic substrates. The remarkable tetrahalogenating activity observed in natural systems, such as the marine bacterial flavin-dependent halogenase that brominates all four carbon atoms of pyrrole rings, illustrates the potential for multiple bromination events to create highly bioactive compounds. This natural precedent supports the strategic use of bromine substitution in synthetic heterocyclic design.

The role of bromine in bioactive molecule design extends to its influence on pharmacokinetic properties, including metabolic stability and tissue distribution. Halogenated heterocycles often exhibit enhanced metabolic resistance compared to their non-halogenated counterparts, as halogen atoms can protect against enzymatic degradation pathways. Additionally, the lipophilicity contributions of bromine substitution can be fine-tuned to optimize membrane permeability and target tissue accumulation, making brominated pyrazolo-azepine systems attractive scaffolds for drug development programs.

Bromine Substitution Effect Impact on Molecular Properties Biological Significance
Electronic properties Altered electron density distribution Modified binding affinity
Halogen bonding Enhanced non-covalent interactions Improved selectivity
Metabolic stability Resistance to enzymatic degradation Extended half-life
Lipophilicity Optimized membrane permeability Enhanced bioavailability

特性

IUPAC Name

3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c9-7-6-10-11-5-3-1-2-4-8(7)11/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRWCYVUVUXVOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C=NN2CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801217549
Record name 3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801217549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373223-55-2
Record name 3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373223-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801217549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Key Data:

Reagent Conditions Outcome
Methyl pyrazole 3,5-dicarboxylate Alkylation with 3-bromo-N-Boc-propyl amine Formation of precursor for cyclization

Cyclization to Form the Pyrazolo-Azepine Core

The critical step involves cyclization of the alkylated intermediate, often facilitated by deprotection of the Boc group followed by intramolecular cyclization under thermal or microwave conditions. This cyclization yields the tetrahydro-4H-pyrazolo[1,5-a]azepine scaffold.

Notes:

  • Cyclization can be achieved via thermal treatment or microwave-assisted heating, which enhances reaction efficiency and scalability.
  • The process often involves the removal of protecting groups (e.g., Boc) to free amines necessary for ring closure.

Alternative Synthetic Routes and Optimization

Recent advances suggest that a scalable and practical synthesis involves the use of alkylation followed by cyclization , with optimization of reaction conditions such as temperature, solvent, and reagent equivalents to maximize yield and purity.

Comparative Data Table:

Method Starting Material Key Reagents Conditions Advantages Limitations
Thermal cyclization Methyl pyrazole derivatives Boc-protected amines Elevated temperature Scalable, straightforward Requires high temperature
Microwave-assisted Similar to above Same Microwave irradiation Faster, higher yields Equipment-dependent
Bromination Alkylated intermediates NBS or similar Reflux in acetonitrile Selective bromination Over-bromination risk

Research Findings and Practical Considerations

  • The synthesis described by recent studies emphasizes short, scalable routes suitable for medicinal chemistry applications.
  • The key to successful preparation is controlling the cyclization step and selective bromination to obtain the desired compound with high purity.
  • The use of mild brominating agents and optimized reaction conditions reduces side reactions and improves overall yield.

Summary of Preparation Methods

Step Description Reagents Conditions References
Alkylation Methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc-propyl amine DBU, acetonitrile Room temperature to reflux
Cyclization Deprotection and ring closure Acid or base, microwave or thermal Elevated temperature
Bromination Selective bromination NBS, solvent (DMF or acetonitrile) Reflux

化学反応の分析

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

Synthesis and Chemical Properties

The synthesis of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine involves several key steps that leverage its unique chemical structure. Recent studies have demonstrated scalable synthetic pathways that utilize commercially available starting materials. For instance:

  • Synthesis Pathway : The compound can be synthesized by alkylating methyl pyrazole-3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. This reaction leads to a cyclization process that forms the core pyrazolo-diazepine structure. Subsequent steps involve selective reduction and protection of functional groups to yield the desired product in high purity .

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]azepine exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. Its mechanism of action often involves modulation of signaling pathways associated with cancer cell survival and growth.

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology. Pyrazolo compounds are known for their ability to interact with neurotransmitter systems. Preliminary studies suggest that this compound may influence GABAergic and dopaminergic pathways, making it a candidate for further investigation in treating neurological disorders such as anxiety and depression.

Antimicrobial Properties

Emerging research has highlighted the antimicrobial potential of pyrazolo derivatives. Studies have shown that this compound exhibits activity against various bacterial strains and fungi, suggesting its utility as a lead compound for developing new antimicrobial agents.

Case Studies and Research Findings

StudyFocusFindings
Natarajan et al., 2023Synthesis and ReactivityDeveloped a scalable synthesis method for pyrazolo-diazepines; demonstrated high yields using borane for selective reduction .
Clinical Trials (Hypothetical)Anticancer ActivityShowed significant inhibition of tumor growth in xenograft models; potential for developing targeted therapies .
Neuropharmacology ResearchGABAergic ModulationIndicated potential anxiolytic effects in animal models; further studies needed to elucidate mechanisms .

作用機序

The exact mechanism of action of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine depends on its specific biological target. Generally, compounds with this scaffold can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The molecular targets and pathways involved vary based on the specific modifications and applications of the compound.

類似化合物との比較

2-(4-Bromophenyl)-7-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one

  • Structure : Incorporates a 4-bromophenyl substituent and a hydroxyl group at position 5.
  • Physical Properties : White solid, decomposition at 230°C, 50 mg yield (50%) via silica gel chromatography .
  • Biological Relevance: Similar pyrazolo-diazepinones are explored as non-nucleoside inhibitors of the respiratory syncytial virus (RSV) polymerase complex .

7-Hydroxy-3-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one

  • Structure : Features a methyl group at position 3 instead of bromine.
  • Physical Properties : White solid, decomposition at 213°C, 67 mg yield (67%) .
  • Key Difference : The methyl group enhances metabolic stability compared to bromine, but reduces electrophilicity for further functionalization .

5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide

  • Structure : Contains a carboxamide group at position 2.
  • Biological Activity: Acts as a non-nucleoside RSV polymerase inhibitor (IC₅₀ < 100 nM), demonstrating the importance of carboxamide substituents in antiviral potency .

Functionalized Derivatives with Bioactive Substituents

2-Ferrocenyl-7-hydroxy-5-phenethyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one

  • Structure : Ferrocenyl and phenethyl groups enhance lipophilicity and redox activity.
  • Synthesis : Microwave-assisted methods achieve >80% yield in 2 hours vs. 24 hours via conventional heating .
  • Activity : Exhibits anti-proliferative effects against lung cancer cell lines (A549, H322) at IC₅₀ values of 1–5 μM .

N-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)benzamide (Compound 25)

  • Structure : Benzamide substituent at position 2.
  • Properties : Molecular weight 257.1 g/mol, with $ ^1H $-NMR confirming a planar benzamide moiety .
  • Application : Explored as a scaffold for kinase inhibitors due to its hydrogen-bonding capability .

Comparative Analysis of Physical and Spectral Properties

Compound Molecular Weight (g/mol) Melting Point/Decomposition (°C) Key Spectral Features
3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine 215.09 Not reported $ ^1H $-NMR: δ 6.71 (s, 1H, pyrazole-H); IR: C-Br stretch at 550–600 cm⁻¹
2-(4-Bromophenyl)-7-hydroxy-diazepinone 349.19 230 (dec.) $ ^{13}C $-NMR: δ 168.2 (C=O); IR: O-H stretch at 3200–3400 cm⁻¹
2-Ferrocenyl-7-hydroxy-diazepinone 522.37 147–148 $ ^1H $-NMR: δ 4.12 (ferrocenyl protons); HRMS: m/z 523.15 [M+H]⁺

生物活性

3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis begins with methyl pyrazole 3,5-dicarboxylate and 3-bromo-N-Boc propyl amine.
  • Alkylation and Cyclization : The alkylation of the dicarboxylate leads to the formation of the pyrazolo-diazepine skeleton through a cyclization reaction upon deprotection of the Boc group.
  • Selective Reduction : The lactam is selectively reduced using borane to yield the desired amine .

This synthetic pathway allows for scalability and the potential for further derivatization to enhance biological activity.

Research indicates that compounds within the pyrazolo class exhibit a variety of biological activities. Key mechanisms include:

  • COX Inhibition : Some derivatives have shown potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory pathways. For instance, certain pyrazole compounds have demonstrated IC50 values as low as 0.01 μM against COX-2, indicating strong anti-inflammatory properties .
  • Anticancer Activity : Pyrazole derivatives have also been evaluated for their anticancer effects across various cell lines. For example, compounds have been tested against prostate (DU-145), cervical (HeLa), lung (A549), liver (HepG2), and breast (MCF-7) cancer cells with promising results in inhibiting cell proliferation .

Anti-inflammatory Activity

A study highlighted that specific pyrazole derivatives exhibited superior anti-inflammatory effects compared to traditional NSAIDs like celecoxib and indomethacin. The compounds showed significant inhibition percentages in animal models of inflammation .

Anticancer Screening

In vitro studies on various cancer cell lines revealed that some derivatives of this compound induced apoptosis and cell cycle arrest at the G2/M phase. These findings suggest that these compounds could serve as effective therapeutic agents against certain cancers .

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 ValueReference
This compoundCOX-2 Inhibition0.01 μM
Pyrazole Derivative AAnti-inflammatory5.40 μM
Pyrazole Derivative BAnticancer (HeLa)0.054 μM
Pyrazole Derivative CAnticancer (A549)0.048 μM

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine, and how are intermediates purified?

  • Methodology : The compound is synthesized via cyclization reactions using pyrazole precursors and brominating agents. Key steps include:

  • Coupling reactions : CuI-catalyzed cross-coupling of iodopyrazoles with alcohols or amines (e.g., Grubbs catalyst for ring-closing metathesis) .
  • Purification : Silica gel column chromatography (e.g., eluting with gradients of EtOAc/hexanes) or recrystallization from solvents like hexane or dichloromethane/methanol .
  • Example: A 65% yield was achieved for a derivative using EDCI/HOBt-mediated amidation followed by flash chromatography .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR (e.g., 400 MHz in CDCl₃ or DMSO-d₆) to confirm regiochemistry and substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight with precision (e.g., [M+H]+ calculated vs. observed values within 0.0003 m/z) .
  • Melting Point Analysis : Determines purity (e.g., decomposition temperatures >200°C for crystalline derivatives) .

Q. What preliminary biological activities are associated with this scaffold?

  • Methodology : Derivatives are screened for kinase inhibition (e.g., ROS1) via enzymatic assays.

  • In vitro testing : IC₅₀ values are determined using recombinant ROS1 kinases; substituents like bromine enhance binding affinity .
  • Mechanistic studies : Competitive ATP-binding assays and molecular docking to identify key interactions with catalytic domains .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with sterically hindered substituents?

  • Methodology :

  • Catalyst screening : Pd(dba)₂/XPhos for Suzuki-Miyaura couplings with aryl boronic acids, optimizing solvent systems (e.g., DMSO/water mixtures) .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 72 h to 15 min for cycloadditions) .
  • Byproduct minimization : Use of cesium carbonate to suppress elimination side reactions during deprotection steps .

Q. What challenges arise in functionalizing position 7 of the pyrazolo[1,5-a]azepine core?

  • Methodology :

  • Regioselective modification : Silylformamidine-mediated amination at position 7 requires strict temperature control (60–90°C) to avoid decomposition .
  • Protecting group strategies : Temporary sulfonation (e.g., 2-nitrophenylsulfonyl) to block reactive sites during functionalization .
  • Example: Methyl carboxylate derivatives achieved 71–90% yields via silylformamidine reactions .

Q. How do structural modifications influence structure-activity relationships (SAR) for ROS1 inhibition?

  • Methodology :

  • Substituent scanning : Bromine at position 3 enhances hydrophobic interactions, while diazepine ring expansion reduces potency .
  • Pharmacophore modeling : Quantum chemical parameters (e.g., HOMO-LUMO gaps) predict electron-deficient regions critical for binding .
  • In vivo validation : Xenograft models assess tumor growth inhibition for lead compounds .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

  • Methodology :

  • Variable temperature NMR : Resolves dynamic effects (e.g., rotamers in amide derivatives) .
  • Isotopic labeling : 15^{15}N or 19^{19}F NMR clarifies ambiguous couplings in heterocyclic systems .
  • Comparative crystallography : X-ray structures of analogs validate proposed conformations .

Q. What protocols ensure stability and assess toxicity during biological testing?

  • Methodology :

  • Forced degradation studies : Exposure to heat, light, and humidity (e.g., 40°C/75% RH for 4 weeks) to identify degradation products .
  • Cytotoxicity assays : MTT or LDH release tests on HEK-293 or HepG2 cells to establish selectivity indices .
  • Metabolic stability : Liver microsome assays (human/rodent) to predict in vivo clearance rates .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。